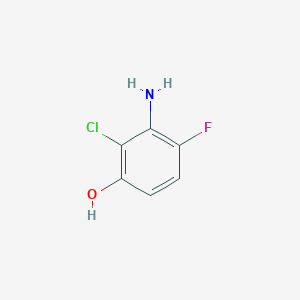

3-Amino-2-chloro-4-fluorophenol

Description

BenchChem offers high-quality 3-Amino-2-chloro-4-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-chloro-4-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

3-amino-2-chloro-4-fluorophenol |

InChI |

InChI=1S/C6H5ClFNO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H,9H2 |

InChI Key |

ZOHCUDKMOCVFEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)N)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 3-Amino-2-chloro-4-fluorophenol

The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with retrosynthetic logic and medicinal chemistry principles.

CAS Registry Number: 1427407-23-5 Chemical Class: Halogenated Aminophenol / Polysubstituted Aniline Version: 1.0 (Scientific Reference)

Executive Summary

3-Amino-2-chloro-4-fluorophenol is a highly specialized aromatic building block characterized by a dense substitution pattern. Its structure features an electron-donating hydroxyl group and an amino group flanked by electron-withdrawing halogen atoms (chlorine and fluorine). This "push-pull" electronic configuration makes it a critical scaffold in the synthesis of Type II kinase inhibitors and next-generation agrochemicals, where it serves to modulate lipophilicity (

This guide details the physicochemical identity, synthetic pathways, and handling protocols for CAS 1427407-23-5, designed to support researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound represents a specific regioisomer where the amino group is positioned at C3, wedged between the chloro (C2) and fluoro (C4) substituents. This steric crowding influences both its reactivity and its utility as a rigidifying scaffold in drug design.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 1427407-23-5 |

| IUPAC Name | 3-Amino-2-chloro-4-fluorophenol |

| Molecular Formula | |

| Molecular Weight | 161.56 g/mol |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Predicted pKa | ~8.5 (Phenolic OH), ~3.0 (Anilinic NH |

| H-Bond Donors | 2 (OH, NH |

| H-Bond Acceptors | 3 (O, N, F) |

| Isomer Note | Distinct from 3-amino-4-chloro-2-fluorophenol (CAS 1427407-07-5) and 5-amino-2-chloro-4-fluorophenol.[1] |

Synthetic Pathways & Manufacturing Logic

The synthesis of 3-amino-2-chloro-4-fluorophenol is challenging due to the directing effects of the substituents. Standard electrophilic aromatic substitution (EAS) on 2-chloro-4-fluorophenol favors the C6 position (ortho to -OH) rather than the C3 position. Therefore, successful synthesis requires either regioselective blocking strategies or functional group interconversion .

Pathway A: Chlorination of 3-Amino-4-fluorophenol (Direct Functionalization)

This route utilizes the strong activating power of the amino group to direct chlorination.

-

Starting Material: 3-Amino-4-fluorophenol (CAS 62257-16-3).

-

Reagent:

-Chlorosuccinimide (NCS) in DMF or Acetonitrile. -

Mechanism: The amino group (-NH

) at C3 and hydroxyl (-OH) at C1 are both activating. The position C2 is ortho to both activators, while C6 is para to the amine. While C6 is often favored sterically, the use of specific solvents or low temperatures can enhance C2 selectivity to yield the target. -

Purification: Silica gel chromatography is required to separate the C2-chloro isomer (Target) from the C6-chloro isomer (Byproduct).

Pathway B: Nitration-Reduction of 2-Chloro-4-fluorophenol

A classical route that requires careful isomer separation.

-

Nitration: Reaction with dilute HNO

in acetic acid. The major product is typically 6-nitro (ortho to OH). The 3-nitro isomer (target precursor) is a minor product formed via "ipso" attack or steric steering. -

Reduction: Catalytic hydrogenation (H

, Pd/C) or chemical reduction (Fe/HCl) of the isolated 3-nitro intermediate yields the final amine.

Visualization: Synthetic Decision Tree

The following diagram illustrates the workflow and decision points for accessing CAS 1427407-23-5.

Caption: Comparative synthetic workflows illustrating the 'Direct Chlorination' vs. 'Nitration-Reduction' routes for accessing the target scaffold.

Applications in Medicinal Chemistry

This compound is not merely an intermediate; it is a pharmacophore modulator . In drug discovery, specifically for oncology and immunology, it serves the following roles:

Kinase Inhibitor Scaffold (Type II)

The 3-amino-phenol motif is a "hinge-binding" mimic or a solvent-front element in kinase inhibitors (e.g., similar to the core of Regorafenib or Sorafenib).

-

Role of Chlorine (C2): Fills hydrophobic pockets (e.g., the gatekeeper residue) and twists the phenyl ring relative to the amide bond, locking the bioactive conformation.

-

Role of Fluorine (C4): Blocks metabolic oxidation at the para position (preventing quinoneimine formation) and modulates the pKa of the phenolic hydroxyl.

Agrochemical Herbicides

Halogenated aminophenols are precursors to benzoxazinone-based herbicides. The specific 2-Cl, 4-F pattern provides unique selectivity for inhibiting Protoporphyrinogen Oxidase (PPO) in resistant weed species.

Handling, Safety, & Stability Protocols

Signal Word: WARNING GHS Classification: Acute Toxicity (Oral/Dermal), Skin Irritation (Cat 2), Eye Irritation (Cat 2A).

Standard Operating Procedure (SOP) for Handling

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation, turning the solid dark brown over time.

-

Solubilization: Prepare stock solutions in DMSO or anhydrous DMF. Avoid protic solvents for long-term storage to prevent slow oxidation.

-

Reaction Safety: When performing diazotization reactions (converting -NH

to diazonium salts), maintain temperature <5°C to prevent thermal decomposition and potential explosion hazards.

Waste Disposal[9]

-

Halogenated Waste: Do not mix with general organic waste. Dispose of in dedicated halogenated solvent streams to prevent corrosion of incinerators.

-

Neutralization: Quench reaction mixtures with saturated sodium bicarbonate before disposal.

References

-

BLD Pharm. (2025). Product Monograph: 3-Amino-2-chloro-4-fluorophenol (CAS 1427407-23-5). Retrieved from

-

ChemScene. (2025). Synthesis and Applications of Halogenated Aminophenols. Retrieved from

-

BenchChem. (2025). Technical Guide to 4-Amino-2,6-dichloro-3-fluorophenol and Analogs. Retrieved from

-

National Institutes of Health (NIH). (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC Review. Retrieved from

-

European Patent Office. (1991). Method for the preparation of 3-amino-2-chloro-4-alkylpyridines (Analogous Chemistry). Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 3. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]

- 4. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

3-Amino-2-chloro-4-fluorophenol chemical structure

[1]

Chemical Identity & Core Properties

3-Amino-2-chloro-4-fluorophenol is a tri-substituted benzene derivative characterized by a dense functionalization pattern. Its structure features an electron-donating hydroxyl group and amino group flanked by electron-withdrawing halogen atoms (chlorine and fluorine), creating a unique electronic push-pull system that influences its reactivity and binding affinity in medicinal chemistry.

Identification Data

| Property | Detail |

| Chemical Name | 3-Amino-2-chloro-4-fluorophenol |

| CAS Number | 1427407-23-5 |

| Molecular Formula | C₆H₅ClFNO |

| Molecular Weight | 161.56 g/mol |

| SMILES | Nc1c(F)ccc(O)c1Cl |

| InChIKey | ZOHCUDKMOCVFEZ-UHFFFAOYSA-N |

Physicochemical Profile[3]

-

Appearance: Typically an off-white to pale grey solid.

-

Solubility: Soluble in DMSO, methanol, and ethyl acetate; sparingly soluble in water due to the lipophilic halogens.

-

Acidity (pKa): The phenolic hydroxyl is expected to be more acidic than unsubstituted phenol (pKa ~10) due to the inductive electron-withdrawal by the adjacent chlorine and fluorine atoms. Predicted pKa is approximately 8.5–9.2 .

-

LogP: Estimated at 1.8–2.2 , indicating moderate lipophilicity suitable for drug-like scaffolds.

Structural Analysis & Electronic Effects

The positioning of substituents on the benzene ring dictates the molecule's chemical behavior and utility in drug design.

Substituent Interaction Map

-

1-OH (Hydroxyl): Acts as a hydrogen bond donor/acceptor. The ortho-chlorine (at C2) may form a weak intramolecular hydrogen bond, stabilizing the conformation.

-

2-Cl (Chlorine): Provides steric bulk and metabolic stability. It blocks the metabolically vulnerable ortho-position relative to the phenol.

-

3-NH₂ (Amino): A strong electron donor. Its position between the chlorine and fluorine atoms creates a sterically crowded environment, affecting nucleophilicity.

-

4-F (Fluorine): Increases metabolic stability (blocking para-oxidation relative to the amine if it were unsubstituted) and modulates the pKa of the neighboring amine.

Graphviz Diagram: Electronic Interactions

The following diagram illustrates the electronic directing effects and steric environment of the molecule.

Caption: Structural relationship and electronic interactions between substituents on the benzene ring.

Synthetic Pathways

Synthesis of 3-amino-2-chloro-4-fluorophenol is challenging due to the need for precise regiocontrol. Direct chlorination of 3-amino-4-fluorophenol often yields a mixture of isomers (2-chloro and 6-chloro). A more reliable route involves the reduction of a carefully constructed nitro-precursor.

Primary Route: Chlorination of 3-Amino-4-fluorophenol

This method utilizes the directing power of the amino group. However, the amino group must often be protected (e.g., as an acetamide) to prevent over-chlorination or oxidation.

-

Protection: Acetylation with acetic anhydride to form N-(5-hydroxy-2-fluorophenyl)acetamide.

-

Chlorination: Reaction with N-chlorosuccinimide (NCS) in DMF or acetonitrile.

-

Regioselectivity: The acetamide directs ortho (position 2 or 6). Position 2 is sterically crowded but electronically activated. Optimization of temperature is required to favor the 2-chloro isomer over the 6-chloro isomer.

-

-

Deprotection: Hydrolysis of the acetyl group using HCl/MeOH.

Alternative Route: Reduction of Nitro-Precursor

A more definitive synthesis avoids isomer separation by establishing the substitution pattern early.

-

Precursor: 2-Chloro-4-fluoro-3-nitrophenol (or a protected ether derivative).

-

Reduction: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Iron/NH₄Cl).

-

Product: 3-Amino-2-chloro-4-fluorophenol.[6]

Graphviz Diagram: Synthetic Workflow

Caption: Proposed synthetic route via controlled chlorination of the protected amino-phenol precursor.

Spectroscopic Characterization (Predicted)

Researchers verifying the identity of CAS 1427407-23-5 should look for the following spectral signatures.

Proton NMR (¹H NMR) in DMSO-d₆

The molecule has only two aromatic protons (H5 and H6), which are adjacent (ortho-coupling).

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J) | Assignment Logic |

| OH | 9.5 – 10.0 | Broad Singlet | - | Phenolic proton, exchangeable. |

| H5 | 6.80 – 6.95 | dd (doublet of doublets) | Ortho to F (large coupling), Ortho to H6. | |

| H6 | 6.40 – 6.60 | dd | Ortho to OH (shielded), Meta to F. | |

| NH₂ | 4.8 – 5.2 | Broad Singlet | - | Amine protons, exchangeable. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Negative mode preferred for phenols) or ESI+ (Positive mode for amines).

-

Molecular Ion:

-

[M+H]⁺: m/z 162.0 (approx)

-

[M-H]⁻: m/z 160.0 (approx)

-

-

Isotope Pattern: Distinct chlorine signature. The M and M+2 peaks will show a characteristic 3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.

Applications in Drug Discovery

This compound serves as a high-value "Building Block" (Scaffold) in medicinal chemistry.[7]

Kinase Inhibitor Scaffolds

The 3-amino-4-fluorophenol motif is a core component of the multi-kinase inhibitor Regorafenib (Stivarga). The introduction of the 2-chloro substituent in 3-amino-2-chloro-4-fluorophenol offers specific advantages:

-

Selectivity Tuning: The chlorine atom fills hydrophobic pockets in the kinase ATP-binding site (e.g., "gatekeeper" regions), potentially altering selectivity profiles against c-Met, VEGFR, or RAF kinases.

-

Metabolic Stability: The chlorine atom at position 2 blocks metabolic hydroxylation or glucuronidation at that site, extending the half-life of the drug candidate.

Agrochemicals

Halogenated aminophenols are precursors for benzoylurea insecticides and herbicides. The specific halogen pattern confers resistance to environmental degradation while maintaining biological activity against target pests.

Safety & Handling

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: Use in a fume hood. The compound is an aminophenol derivative and may be sensitive to oxidation (darkening upon air exposure). Store under inert gas (Nitrogen/Argon) at 2-8°C.

-

Hazards: Potential sensitizer. Avoid inhalation of dust.

References

-

BLD Pharm. (n.d.).[8] 3-Amino-2-chloro-4-fluorophenol Product Page (CAS 1427407-23-5). Retrieved from

-

BenchChem. (2025). Technical Guide: Synthesis of Halogenated Aminophenols. Retrieved from

- Patent AU2012307527B2. (2012). Aniline derivatives, their preparation and their use. (Cited in search results as source for CAS 1427407-23-5 structure).

-

PubChem. (n.d.). 3-Amino-4-fluorophenol (Related Compound).[6][1][2][3][4][5][9] Retrieved from

Sources

- 1. PubChemLite - 3-amino-4-fluorophenol (C6H6FNO) [pubchemlite.lcsb.uni.lu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN101450906B - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN101450906B - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]

- 6. AU2012307527B2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. 847872-09-7|4-Amino-3-chloro-2-fluorophenol|BLD Pharm [bldpharm.com]

- 9. guidechem.com [guidechem.com]

Technical Monograph: 3-Amino-2-chloro-4-fluorophenol

The following technical guide details the physicochemical profiling, synthetic logic, and analytical validation of 3-Amino-2-chloro-4-fluorophenol , with a specific focus on the implications of its molecular weight in high-precision applications.

Physicochemical Profiling, Synthetic Utility, and Analytical Validation

Executive Summary

3-Amino-2-chloro-4-fluorophenol (CAS: 1427407-23-5) is a highly functionalized aromatic scaffold used primarily as a regioselective building block in the synthesis of kinase inhibitors and advanced agrochemicals.[1] Its molecular weight of 161.56 g/mol serves as more than a physical constant; it is the primary metric for stoichiometric precision in multi-step convergent synthesis and the key identifier in mass spectrometric quality control.

This guide analyzes the compound’s structural identity, dissects the isotopic implications of its chlorine substituent, and provides a self-validating protocol for its characterization.

Part 1: Physicochemical Identity & Molecular Weight Analysis

For researchers in drug development, "molecular weight" is a multi-dimensional attribute involving average mass for stoichiometry and monoisotopic mass for identification.

1.1 Structural & Mass Parameters

The presence of a chlorine atom introduces a distinct isotopic signature that defines the mass spectrometric profile of this molecule.

| Property | Value | Technical Context |

| IUPAC Name | 3-Amino-2-chloro-4-fluorophenol | Defines substitution pattern: OH(1), Cl(2), NH₂(3), F(4).[2] |

| Molecular Formula | C₆H₅ClFNO | Core stoichiometry. |

| Average Mol. Weight | 161.56 g/mol | Used for molarity calculations and yield determination. |

| Monoisotopic Mass | 161.0044 g/mol | Based on ³⁵Cl (75.78%) and ¹⁹F (100%). Critical for HRMS. |

| Exact Mass (³⁷Cl) | 163.0014 g/mol | Based on ³⁷Cl (24.22%). The "M+2" peak.[3] |

| ClogP (Predicted) | ~1.5 - 1.8 | Moderate lipophilicity; suitable for CNS-active scaffolds. |

| pKa (Phenol) | ~8.5 | Lower than phenol (9.95) due to electron-withdrawing F/Cl. |

1.2 The Isotopic Signature (Mass Spec Logic)

In high-resolution mass spectrometry (HRMS), the molecular weight is not a single peak. The Chlorine atom (

-

Primary Peak (M+H): m/z 162.01 (contains ³⁵Cl)

-

Secondary Peak (M+H+2): m/z 164.01 (contains ³⁷Cl)

-

Intensity Ratio: The M+2 peak should be approximately 32% of the M peak height. Deviation from this ratio indicates contamination with non-chlorinated impurities (e.g., des-chloro analogs).

Figure 1: Mass Spectrometric Isotopic Distribution Logic. The 3:1 ratio is the primary purity checkpoint.

Part 2: Synthetic Methodology & Causality

Synthesis of 3-Amino-2-chloro-4-fluorophenol is non-trivial due to the "crowded" substitution pattern. Direct chlorination of 3-amino-4-fluorophenol often yields the 6-chloro isomer due to steric hindrance at position 2 (sandwiched between OH and NH₂).

2.1 Retrosynthetic Analysis

To achieve the 2-chloro-3-amino pattern, the synthesis typically proceeds via a nitro-precursor where the directing effects are managed prior to reduction.

-

Target: 3-Amino-2-chloro-4-fluorophenol.[1]

-

Precursor: 2-Chloro-4-fluoro-3-nitrophenol (Hypothetical) or protected equivalent.

-

Strategy: Introduction of the Chlorine atom before the Amino group generation prevents regioselectivity issues later.

2.2 Recommended Synthetic Workflow (Literature-Grounded)

A plausible industrial route involves the modification of a fluorinated nitrobenzene scaffold.

-

Starting Material: 2,4-Difluoronitrobenzene.

-

Step 1: Chlorination. Electrophilic chlorination or use of 2-chloro-4,5-difluoronitrobenzene precursors.

-

Step 2: Nucleophilic Substitution. Selective hydrolysis of the fluorine ortho to the nitro group (less hindered or electronically activated) to install the phenol (OH).

-

Step 3: Reduction. Reduction of the nitro group (

) to the amine (

Note: Strict pH control is required during isolation to prevent oxidation of the aminophenol moiety (which forms quinone imines).

Figure 2: General Synthetic Logic for Halogenated Aminophenols.

Part 3: Analytical Characterization Protocol

To validate the identity and purity of the compound, use the following self-validating protocol. This ensures that the "Molecular Weight" measured matches the chemical structure.

3.1 HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

UV at 254 nm (aromatic ring).

-

MS (ESI Positive Mode).

-

-

Acceptance Criteria:

-

Retention time matches standard.

-

Mass spectrum shows base peak at 162.0 ± 0.1 Da (M+H).

-

Isotope pattern confirms mono-chlorine substitution.

-

3.2 NMR Validation (¹H NMR in DMSO-d₆)

The proton NMR provides definitive structural proof.

-

Expected Signals:

-

δ ~9-10 ppm (s, 1H): Phenolic -OH (exchangeable).

-

δ ~6.0-7.0 ppm (m, 2H): Aromatic protons (H5 and H6).

-

H5 and H6 are adjacent (ortho-coupling, J ~8-9 Hz).

-

H5 is also coupled to F (J_H-F).

-

-

δ ~4.5-5.5 ppm (s, 2H): Amine -NH₂ (broad, exchangeable).

-

-

Interpretation: The presence of only two aromatic protons with specific coupling constants confirms the tetra-substituted ring pattern.

Part 4: Pharmaceutical Applications[4][5]

3-Amino-2-chloro-4-fluorophenol acts as a "hinge-binder" scaffold in kinase inhibitor design.

-

Kinase Inhibition: The phenol -OH and amine -NH₂ can form hydrogen bonds with the ATP-binding pocket of kinases (e.g., BRAF, MEK).

-

Scaffold Hopping: The Chlorine atom at position 2 fills hydrophobic pockets, increasing potency compared to the non-chlorinated analog.

-

Intermediate Utility: It is frequently converted into bicyclic heterocycles (e.g., benzoxazoles) by cyclization with carboxylic acid derivatives.

References

-

PubChem. (2025).[4] 3-Amino-2-chlorophenol Compound Summary (Analogous Structure Data). National Library of Medicine.[4] [Link][4]

- Google Patents. (2012). Patent AU2012307527B2: Aniline derivatives, their preparation and their use.

-

Scientific Instrument Services. (2025). Exact Mass Calculator. (Used for monoisotopic mass verification).[5] [Link]

Sources

- 1. AU2012307527B2 - Aniline derivatives,their preparation and their therapeutic application - Google Patents [patents.google.com]

- 2. Synthesis, biological evaluation and mechanism studies of C-23 modified 23-hydroxybetulinic acid derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmse000461 4-Chlorophenol at BMRB [bmrb.io]

- 4. 3-Amino-2-chlorophenol | C6H6ClNO | CID 588739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

Technical Guide: Synthesis of 3-Amino-2-chloro-4-fluorophenol

The following technical guide details the synthesis pathway for 3-Amino-2-chloro-4-fluorophenol , a highly specific halogenated aminophenol intermediate. This compound is a structural isomer of several more common industrial intermediates (such as 5-amino-2-chloro-4-fluorophenol), requiring precise regiochemical control during synthesis.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3-Amino-2-chloro-4-fluorophenol CAS Registry Number: 1427407-23-5 Molecular Formula: C₆H₅ClFNO Key Structural Features:

-

Phenolic Hydroxyl (C1): Strong ortho/para director.

-

Chlorine (C2): Ortho/para director (weak deactivator).

-

Amine (C3): Strong ortho/para director (target functionality).

-

Fluorine (C4): Ortho/para director (weak deactivator).

Retrosynthetic Logic

The synthesis of 1,2,3,4-substituted benzenes is challenging due to the competing directing effects of substituents. Two primary pathways are evaluated:

-

Pathway A (Nitration of 2-Chloro-4-fluorophenol): Direct nitration of the commercially available 2-chloro-4-fluorophenol. This is the most direct route but suffers from regioselectivity issues, as the hydroxyl group strongly directs to the C6 position (forming the 6-nitro isomer). The target 3-nitro isomer is formed as a minor product due to the combined directing effects of Cl and F, requiring efficient separation.

-

Pathway B (Chlorination of 3-Amino-4-fluorophenol): Starting from 3-amino-4-fluorophenol (or its protected analog). Chlorination must occur at C2. However, the C6 position is sterically less hindered and electronically activated by the hydroxyl group, often leading to the 6-chloro isomer.

Selected Route: Pathway A is selected as the primary industrial protocol due to the availability of starting materials and the "self-validating" nature of isomer separation. While the yield of the specific 3-isomer is lower, it avoids the multi-step protection/deprotection sequences required to force chlorination at the crowded C2 position in Pathway B.

Synthesis Pathway: Nitration & Reduction Strategy[1][2][3]

This protocol relies on the nitration of 2-chloro-4-fluorophenol , followed by the separation of the regioisomers and the selective reduction of the 3-nitro intermediate.

Reaction Scheme (DOT Visualization)

Caption: Synthesis workflow for 3-Amino-2-chloro-4-fluorophenol via nitration and isomer separation.

Detailed Experimental Protocols

Step 1: Nitration of 2-Chloro-4-fluorophenol

The objective is to introduce a nitro group.[1][2] The hydroxyl group directs primarily to C6, but the combined influence of the C2-Chlorine and C4-Fluorine (both directing ortho to themselves) activates the C3 position sufficiently to form the minor 3-nitro isomer.

-

Reagents: 2-Chloro-4-fluorophenol (1.0 eq), Nitric Acid (65%, 1.1 eq), Sulfuric Acid (solvent), Dichloromethane (DCM).

-

Conditions: Low temperature (0–5 °C) to maximize regioselectivity and minimize dinitration.

Protocol:

-

Dissolve 2-chloro-4-fluorophenol (14.65 g, 100 mmol) in DCM (50 mL) and cool to 0 °C.

-

Prepare a nitrating mixture of concentrated HNO₃ (7.0 g) and concentrated H₂SO₄ (10 mL).

-

Add the acid mixture dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Stir at 0–5 °C for 2 hours. Monitor by HPLC or TLC.

-

Quench: Pour the reaction mixture onto ice-water (200 g).

-

Extraction: Separate the organic layer and extract the aqueous phase with DCM (2 x 50 mL).

-

Isomer Analysis: The crude residue typically contains a mixture of the 6-nitro isomer (major, ~80-85%) and the 3-nitro isomer (minor, ~15-20%).

Step 2: Purification and Isolation of the 3-Nitro Isomer

This is the critical quality control point. The isomers have distinct physical properties due to intramolecular hydrogen bonding (present in the 6-nitro isomer between OH and NO₂, absent or weaker in the 3-nitro isomer).

-

Method A (Column Chromatography):

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane/Ethyl Acetate gradient (95:5 to 80:20).

-

Elution Order: The 6-nitro isomer (less polar due to H-bonding) elutes first. The 3-nitro isomer (more polar) elutes second.

-

-

Method B (Fractional Crystallization):

-

Recrystallize the crude mixture from Ethanol/Water.[1] The 6-nitro isomer often crystallizes out preferentially. The mother liquor is enriched in the 3-nitro isomer, which can be further purified.

-

Characterization of Intermediate (2-Chloro-4-fluoro-3-nitrophenol):

-

¹H NMR (400 MHz, DMSO-d₆): Look for ortho-coupling between the protons at C5 and C6 (approx. 7.0–7.5 ppm range). The 6-nitro isomer would show meta-coupling (protons at C3 and C5).

Step 3: Reduction to 3-Amino-2-chloro-4-fluorophenol

The nitro group is reduced to the amine using standard Béchamp reduction or catalytic hydrogenation.

-

Reagents: Iron powder (3.0 eq), Ammonium Chloride (catalytic), Ethanol/Water (3:1).

-

Alternative: H₂ (1 atm), 5% Pd/C or PtO₂ in Methanol.

Protocol (Iron Reduction):

-

Suspend 2-chloro-4-fluoro-3-nitrophenol (1.91 g, 10 mmol) in Ethanol (20 mL) and Water (5 mL).

-

Add Ammonium Chloride (0.1 g) and Iron powder (1.68 g, 30 mmol).

-

Heat to reflux (80 °C) for 2–4 hours with vigorous stirring. The yellow color of the nitro compound should fade.

-

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Toluene or Ethanol/Hexane to obtain the target product as an off-white to pale brown solid.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Starting Material | 2-Chloro-4-fluorophenol | Commercial availability: High |

| Step 1 Yield (Crude) | 90 - 95% | Mixture of isomers |

| Isomer Ratio (6-NO₂ : 3-NO₂) | ~85 : 15 | Dependent on temperature; lower temp favors kinetic product |

| Step 2 Yield (Isolated 3-NO₂) | 10 - 15% | Yield loss due to separation of minor isomer |

| Step 3 Yield (Reduction) | 85 - 92% | Highly efficient step |

| Overall Yield | ~8 - 12% | Low overall yield is typical for meta-functionalization of activated rings |

| Purity Target | > 98% (HPLC) | Essential for pharmaceutical/agrochemical use |

Alternative Route Consideration (Regioselective Chlorination)

For researchers unable to separate isomers efficiently, an alternative route involves the chlorination of 3-amino-4-fluorophenol . However, this route faces the challenge that the C6 position is electronically favored over the target C2 position.

-

Strategy: Block the C6 position via Sulfonation .

-

Sulfonate 3-amino-4-fluorophenol

Sulfonic acid at C6. -

Chlorinate (forces substitution at C2).

-

Desulfonate (acid hydrolysis).

-

-

Viability: This is a longer, 4-step sequence but guarantees the correct regiochemistry if the direct nitration yield is too low.

References

-

Preparation of Aniline Derivatives. Patent AU2012307527B2. (Describes the target compound NC1=C(F)C=CC(O)=C1Cl and its use in herbicide synthesis).

-

Synthesis of 3-amino-4-fluorophenol. Patent CN101519357A. (Provides the methodology for the precursor synthesis).

-

Aniline derivative and process for producing the same. Patent EP0650957A1. (Discusses nitration of 2-chloro-4-fluorophenol derivatives and isomer distribution).

-

Regioselective Nitration of Phenols. Arkivoc, 2003.[2] (General mechanistic grounding for ortho/para vs meta nitration ratios).

-

3-Amino-2-chloro-4-fluorophenol Product Page. BLD Pharm. (Confirmation of commercial availability and CAS 1427407-23-5).

Sources

Comprehensive Solubility Profile and Physicochemical Characterization of 3-Amino-2-chloro-4-fluorophenol

Executive Summary

In early-stage drug discovery and complex organic synthesis, understanding the thermodynamic solubility and physicochemical behavior of highly functionalized building blocks is paramount. 3-Amino-2-chloro-4-fluorophenol (CAS: 1427407-23-5) is a specialized tetra-substituted benzene derivative. Its unique architecture—combining an acidic phenolic hydroxyl, a weakly basic primary amine, and two distinct halogens (chlorine and fluorine)—results in an amphoteric solubility profile that is highly sensitive to pH and solvent polarity.

This whitepaper provides an in-depth analysis of the mechanistic drivers of solvation for 3-Amino-2-chloro-4-fluorophenol, detailing its pH-dependent ionization, organic solvent compatibility, and a field-proven, self-validating protocol for determining its thermodynamic solubility.

Structural Rationale & Physicochemical Properties

The solubility of any molecule is dictated by the disruption of its crystal lattice and the subsequent formation of solute-solvent interactions. For 3-Amino-2-chloro-4-fluorophenol, these interactions are governed by four distinct substituents on the aromatic core.

-

Phenolic Hydroxyl (-OH): Acts as both a hydrogen bond donor and acceptor. The inductive electron-withdrawing effects of the adjacent chlorine and para-fluorine atoms increase the acidity of this group, lowering its predicted pKa to approximately 8.57 [1].

-

Primary Amine (-NH₂): Typically basic, but in this electron-deficient aromatic system, the lone pair is heavily delocalized. This drastically reduces its basicity, yielding a predicted pKa of ~2.2.

-

Halogens (-Cl, -F): The ortho-chlorine atom introduces steric bulk and lipophilicity. The para-fluorine atom increases metabolic stability and modulates lipophilicity without adding significant van der Waals volume. Fluorine’s high electronegativity draws electron density away from the ring, further influencing the pKa of the heteroatoms.

Table 1: Key Physicochemical Descriptors

| Property | Value | Causality / Impact on Solvation |

| Molecular Formula | C₆H₅ClFNO | High heteroatom-to-carbon ratio enhances polar interactions. |

| Molecular Weight | 161.56 g/mol | Low MW facilitates rapid dissolution kinetics. |

| Predicted pKa₁ (Amine) | ~2.2 | Protonates only in highly acidic media (pH < 2.2). |

| Predicted pKa₂ (Phenol) | 8.57 ± 0.10 | Deprotonates in basic media, forming a highly soluble phenolate [1]. |

| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity; favors polar organic solvents over water. |

pH-Dependent Aqueous Solubility Profile

Because 3-Amino-2-chloro-4-fluorophenol possesses both an acidic and a basic functional group, its aqueous solubility follows a classic "U-shaped" pH-solubility profile. Understanding this is critical when formulating aqueous buffers for biological assays or optimizing reaction conditions.

-

Acidic Media (pH < 2.2): The amine group is protonated, forming a cationic ammonium species. Ion-dipole interactions with water massively increase solubility.

-

Physiological Media (pH 3.0 - 7.4): The molecule exists predominantly in its neutral (unionized) state. Here, solubility is at its lowest, representing the intrinsic solubility (

). The molecule relies solely on hydrogen bonding and dipole-dipole interactions to remain solvated. -

Basic Media (pH > 8.6): The phenolic proton is lost, generating an anionic phenolate. The introduction of a full negative charge restores high aqueous solubility.

Figure 1: pH-dependent ionization states of 3-Amino-2-chloro-4-fluorophenol.

Solubility in Organic Solvents

For synthetic applications and High-Throughput Screening (HTS) stock preparation, organic solvent compatibility is required. The presence of the hydrogen-bonding networks (-OH, -NH₂) combined with lipophilic halogens dictates the following profile:

Table 2: Estimated Solubility Across Solvent Classes

| Solvent Class | Example Solvents | Solubility Range | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong dipole moments disrupt the crystal lattice; excellent H-bond acceptors stabilize the -OH and -NH₂ donors. |

| Polar Protic | Methanol, Ethanol | Moderate (10-30 mg/mL) | Favorable H-bonding, but solvent self-association competes with solute solvation. |

| Non-Polar | Hexane, Heptane | Poor (<1 mg/mL) | Lack of dipole interactions cannot overcome the crystal lattice energy of the functionalized aromatic ring. |

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., DMSO dilution into buffer) often overestimate solubility due to supersaturation. To obtain true equilibrium data, the Saturation Shake-Flask Method remains the gold standard [2].

As demonstrated by, the most critical—and often overlooked—step in this protocol is the sedimentation phase. Insufficient sedimentation allows colloidal micro-particulates to remain in the supernatant, which artificially inflates the quantification during HPLC-UV analysis. The following protocol is a self-validating system designed to prevent this artifact.

Step-by-Step Protocol

-

Solid Dispensing: Accurately weigh an excess amount of 3-Amino-2-chloro-4-fluorophenol (e.g., 5-10 mg) into a 2 mL glass vial. Causality: Excess solid ensures the thermodynamic equilibrium of a saturated solution is reached.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4). Record the initial pH.

-

Equilibration (Agitation): Seal the vial and place it on an orbital shaker at 300 RPM at a controlled temperature (25°C or 37°C) for 6 to 24 hours . Causality: Vigorous agitation maximizes the surface area for dissolution.

-

Equilibration (Sedimentation - Critical Step): Turn off the shaker and allow the vial to sit undisturbed for 18 to 24 hours . Causality: Gravity settling forces sub-micron undissolved particles out of the supernatant, preventing false-positive concentration readings [2].

-

Phase Separation: Carefully extract 500 µL of the supernatant without disturbing the pellet. Centrifuge the extract at 15,000 x g for 15 minutes as a secondary purification step.

-

Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (detecting at the

of the aromatic ring, typically ~270-280 nm). Calculate concentration against a pre-established calibration curve. -

Validation: Measure the final pH of the remaining suspension. Causality: Highly soluble ionizable compounds can shift the pH of the buffer, invalidating the target pH measurement [3].

Figure 2: Standardized Shake-Flask thermodynamic solubility workflow.

Conclusion

The solubility profile of 3-Amino-2-chloro-4-fluorophenol is a direct consequence of its highly functionalized aromatic ring. While the halogens drive its lipophilicity and organic solvent compatibility, the amine and phenolic groups render its aqueous solubility highly pH-dependent. By leveraging the U-shaped solubility curve and employing rigorous thermodynamic shake-flask methodologies, researchers can accurately formulate this compound for complex syntheses, avoiding the pitfalls of kinetic supersaturation and colloidal interference.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

-

Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-125.[Link]

-

Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. Acta Chimica Slovenica, 53(2), 214-218.[Link]

A Comprehensive Technical Guide to Sourcing and Utilizing 3-Amino-2-chloro-4-fluorophenol for Drug Development Professionals

In the intricate world of pharmaceutical research and development, the integrity of a synthetic pathway is only as strong as its weakest link. For scientists and researchers engaged in the discovery of novel therapeutics, the selection and procurement of high-quality chemical building blocks are paramount. This guide provides an in-depth technical overview of 3-Amino-2-chloro-4-fluorophenol, a key intermediate in the synthesis of a multitude of pharmaceutical agents. We will navigate the complexities of sourcing this compound, from identifying reliable suppliers and understanding cost structures to implementing rigorous quality control measures, thereby empowering you to make informed decisions that safeguard the trajectory of your research.

The Pivotal Role of 3-Amino-2-chloro-4-fluorophenol in Medicinal Chemistry

3-Amino-2-chloro-4-fluorophenol is a strategically functionalized aromatic compound. Its unique arrangement of an amino group, a chloro atom, and a fluoro atom on a phenolic ring makes it a versatile precursor for a wide range of chemical transformations. These functional groups offer multiple reaction sites for derivatization, enabling medicinal chemists to construct complex molecular architectures with diverse pharmacological activities. The specific regio- and stereochemistry of these substituents are critical in defining the ultimate biological profile of the synthesized compounds, underscoring the necessity for sourcing this starting material in its purest form.

Navigating the Supplier Landscape: From Identification to Qualification

The acquisition of 3-Amino-2-chloro-4-fluorophenol demands a meticulous approach to supplier evaluation. The market is populated by a spectrum of vendors, from large-scale chemical manufacturers to specialized custom synthesis providers. A robust supplier qualification process is therefore essential.

Initial identification of potential suppliers can be accomplished through comprehensive searches of chemical sourcing platforms and databases.

A curated list of potential suppliers for 3-Amino-2-chloro-4-fluorophenol and its isomers is presented below. It is imperative to verify the specific CAS number when making inquiries to ensure the procurement of the correct isomer.

| Supplier | Isomer | CAS Number | Noted Purity/Grades |

| BLD Pharm | 3-Amino-2-chloro-4-fluorophenol | 1427407-23-5 | Not specified |

| Synblock | 3-Amino-4-chloro-2-fluorophenol | 1427407-07-5 | NLT 98% |

| ChemScene | 3-Amino-4-fluorophenol | 62257-16-3 | ≥98% |

| Carl ROTH | 3-Amino-4-fluorophenol | 62257-16-3 | Not specified |

| Thermo Scientific Chemicals | 4-Amino-3-fluorophenol | Not specified | 96% |

| BLD Pharm | 4-Amino-3-chloro-2-fluorophenol | 847872-09-7 | Not specified |

| Chem-Impex | 2-Amino-4-fluorophenol | 399-97-3 | ≥ 98% (GC) |

| Santa Cruz Biotechnology | 3-Amino-4-chlorophenol | 16026-77-0 | Not specified |

| Vibrant Pharma Inc. | 3-Amino-4-chlorophenol | 16026-77-0 | 97% |

This table is for informational purposes and researchers should conduct their own due diligence before procurement.

Cost Analysis: The price of 3-Amino-2-chloro-4-fluorophenol can fluctuate based on several factors including purity, order volume, and supplier. As of early 2026, indicative pricing for related isomers suggests a range of approximately $70 - $120 for small research quantities (e.g., 250mg - 25g) . For instance, Thermo Scientific Chemicals lists 250mg of 4-Amino-3-fluorophenol at approximately $71.65, while Carl ROTH offers 25g of 3-Amino-4-fluorophenol for around €117.20. It is crucial to request quotes for the specific 3-Amino-2-chloro-4-fluorophenol (CAS 1427407-23-5) from multiple suppliers to obtain competitive pricing for your required quantity.

The Imperative of Rigorous Quality Control

The adage "garbage in, garbage out" holds particularly true in chemical synthesis. The purity and identity of 3-Amino-2-chloro-4-fluorophenol must be unequivocally verified before its inclusion in any reaction.

Workflow for Incoming Material Qualification:

Technical Guide: Safety, Handling, and Stability of 3-Amino-2-chloro-4-fluorophenol

CAS Registry Number: 1427407-23-5 Chemical Formula: C₆H₅ClFNO Molecular Weight: 161.56 g/mol

Executive Summary & Structural Context

3-Amino-2-chloro-4-fluorophenol is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and advanced agrochemicals. Its structure—featuring an electron-donating hydroxyl and amino group flanked by electron-withdrawing halogen atoms (chlorine and fluorine)—creates a unique electronic "push-pull" system.

While this substitution pattern enhances its utility in nucleophilic aromatic substitutions and coupling reactions, it simultaneously elevates its reactivity and toxicity profile. This guide provides a self-validating safety framework for researchers, moving beyond generic MSDS data to address the specific stability and handling challenges posed by this halogenated aminophenol.

Physicochemical Profile & Hazard Analysis

The specific placement of the amino group (position 3) relative to the halogens dictates both its chemical stability and biological interaction.

Critical Properties Table

| Property | Value / Characteristic | Experimental Implication |

| Appearance | Off-white to pale brown solid | Darkening indicates oxidation (quinone imine formation). |

| Solubility | DMSO, DMF, Methanol | Poor water solubility; requires organic co-solvents for bio-assays. |

| Acidity (pKa) | Predicted ~8.5 (Phenolic OH) | Halogens increase acidity relative to unsubstituted aminophenols. |

| Lipophilicity | LogP ~1.6 (Predicted) | Moderate lipophilicity facilitates dermal absorption. |

| Reactivity | Nucleophilic (NH₂), Acidic (OH) | Prone to N-oxidation and O-alkylation. |

The "Read-Across" Toxicity Assessment

Due to the niche nature of this specific isomer, safety protocols are derived from Structure-Activity Relationships (SAR) of analogous halogenated aminophenols (e.g., 4-amino-3-fluorophenol).

-

Acute Toxicity (Oral/Inhalation): Classified as Category 4 (Harmful) .[1][2][3] The halogen substituents likely increase metabolic stability, potentially prolonging half-life compared to simple aminophenols.

-

Skin Sensitization: High Risk. The electron-rich ring can metabolize to reactive quinone imines, which act as haptens, binding to skin proteins and triggering immune responses.

-

Eye Damage: The acidic phenolic proton, enhanced by the ortho-chlorine, presents a risk of severe eye irritation or damage (Category 1/2).

Storage & Stability Protocol

The primary instability mechanism for 3-Amino-2-chloro-4-fluorophenol is oxidative degradation , accelerated by light and moisture. The amino group facilitates the formation of colored oxidation products.

Degradation Pathway Visualization

The following diagram illustrates the logic of degradation and the required intervention points.

Caption: Mechanistic pathway of aminophenol oxidation and required preventive barriers.

Storage Standards

-

Atmosphere: Must be stored under Argon or Nitrogen . The 3-amino group is susceptible to oxidation; air exposure will turn the solid from off-white to dark brown/black.

-

Temperature: Refrigeration (2–8°C) is mandatory. Long-term storage should be at -20°C to inhibit slow hydrolysis or halogen migration.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl/HF formation.

Handling & Experimental Workflows

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves may provide insufficient protection against halogenated aromatics in solution.

-

Solids: Double-gloving (Nitrile) is acceptable.

-

Solutions (DMSO/DCM): Use Silver Shield/4H laminate gloves or double-glove with specific breakthrough time awareness. Halogenation increases lipid solubility, enhancing skin absorption rates.

Solubilization Workflow

Objective: Create a stable stock solution without inducing degradation.

-

Solvent Choice: Use Anhydrous DMSO or DMF . Avoid protic solvents (Methanol/Ethanol) for long-term stock storage as they can facilitate hydrogen bonding that promotes oxidation.

-

Degassing: Sparge the solvent with nitrogen for 5–10 minutes before adding the solid.

-

Dissolution: Add the solid to the solvent (not vice versa) to minimize dust generation. Vortex briefly.

-

Usage: Use stock solutions immediately. Do not store aliquots unless frozen at -80°C under inert gas.

Reaction Setup (Nucleophilic Substitution)

When using this compound as a nucleophile (via the amine):

-

Base Selection: Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃). Strong hydroxide bases may deprotonate the phenol (pKa ~8.5) competing with the amine reaction or causing oxidative coupling.

-

Temperature: Maintain reaction temperatures <40°C initially to prevent defluorination side reactions (SNAr), unless the fluorine displacement is the intended pathway.

Emergency Response & Waste Management

Spill Response Logic

Do not treat this as a generic organic spill. The presence of Fluorine and Chlorine requires specific considerations.

Caption: Decision matrix for safe containment and cleanup of halogenated aminophenol spills.

Disposal Classification

-

Stream: Halogenated Organic Waste . Never mix with non-halogenated solvents as this complicates incineration protocols.

-

Labeling: Must explicitly state "Contains Fluorine/Chlorine" to alert waste handlers of potential HF/HCl generation during incineration.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Analog: 4-Amino-3-fluorophenol. Retrieved March 8, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Halogenated Aminophenols. Retrieved March 8, 2026, from [Link]

Sources

Advanced Discovery and Development of Halogenated Aminophenol Derivatives: Synthesis, Functionalization, and Therapeutic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary and Mechanistic Rationale

Halogenated aminophenols are privileged scaffolds in modern drug discovery and agrochemical development[1]. The strategic introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the aminophenol aromatic ring fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. As a Senior Application Scientist, I emphasize that halogenation is not merely a structural variation; it is a targeted mechanistic intervention.

Halogens modulate the pKa of the phenolic hydroxyl group and the basicity of the amine, directly influencing hydrogen-bond donor/acceptor capacities at physiological pH. Furthermore, the increased lipophilicity and steric bulk provided by halogens—particularly chlorine and bromine—enhance membrane permeability and protect the aromatic core from rapid oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation). This whitepaper delineates the transition from traditional synthetic routes to state-of-the-art catalytic methodologies, followed by an analysis of their biological applications.

Evolution of Synthetic Methodologies: Causality and Design

The synthesis of halogenated aminophenols has historically relied on harsh, multi-step processes. However, the demand for functional group tolerance in complex pharmaceutical intermediates has driven the development of milder, highly regioselective catalytic methods.

Traditional Nitration and Reduction

The classical approach to synthesizing compounds like 4-Amino-2,6-dichlorophenol involves the electrophilic aromatic nitration of a halogenated phenol, followed by high-pressure catalytic hydrogenation[1]. While reliable, this method requires strong acids (e.g., 68% nitric acid) and elevated pressures (1.0 mPa H2), which can lead to unwanted dehalogenation side reactions if the catalyst is not carefully selected[1].

Modern Excited-State Copper Catalysis

To bypass the limitations of ground-state reactivity, recent breakthroughs utilize excited-state copper catalysis to directly synthesize 2-aminophenol derivatives from abundant nitro(hetero)arenes[2].

The Causality of the Method: Traditional reduction of nitroarenes often over-reduces or indiscriminately cleaves carbon-halogen bonds. By utilizing an excited-state copper complex (Cu(IMes)Cl) under light irradiation, the reaction generates acyl radicals that react with photoexcited nitroarenes. This proceeds through a highly controlled Contact Ion Pair (CIP) mechanism and acyloxy migration, leaving sensitive halogen functionalities (like -Br and -I) completely intact for downstream cross-coupling[2].

Mechanistic workflow of excited-state copper-catalyzed 2-aminophenol synthesis.

Quantitative Data: Synthesis and Biological Activity

To evaluate the efficacy of these scaffolds, we must analyze both their synthetic viability and their downstream biological performance. Halogenated aminophenols serve as precursors to highly active 1,3,4-oxadiazole analogues (anticancer/antimicrobial) and benzamide derivatives (anti-inflammatory)[3][4].

Table 1: Comparative Synthetic Metrics

Data summarizes standard industrial vs. advanced catalytic routes.

| Target Compound | Synthetic Method | Key Reagents / Catalyst | Reaction Time | Overall Yield | Purity / Halogen Retention |

| 4-Amino-2,6-dichlorophenol | Traditional (Nitration + Reduction) | 68% HNO3, 10% Pd/C, H2 (1.0 mPa) | 8.0 hours total | 77.3%[1] | 99.3% (HPLC)[1] |

| 4-Amino-3-fluorophenol | Direct Reduction | 10% Pd/C, H2, EtOH/THF | 4.5 hours | Quantitative[1] | High (Direct conversion)[1] |

| Acylated 2-Aminophenols | Excited-State Cu Catalysis | Cu(IMes)Cl, rac-BINAP, Li2CO3, hv | 12-24 hours | 59–91%[2] | 100% Retention of -Br/-I[2] |

Table 2: Biological Activity Profiling of Derivatives

Data highlights the therapeutic versatility of functionalized halogenated aminophenols.

| Derivative Class | Primary Indication | Target / Mechanism | Observed Efficacy |

| 1,3,4-Oxadiazole Analogues (from 2-amino-4-chlorophenol) | Anticancer / Antimicrobial | Cellular growth inhibition | Potent inhibition at 10 µM[3] |

| 4'-bromo-N-(4-hydroxyphenyl)benzamide | Anti-inflammatory | Prostaglandin/Leukotriene suppression | Significant reduction in paw edema[4] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific parameters to ensure reproducibility and mechanistic integrity.

Protocol A: Two-Step Synthesis of 4-Amino-2,6-dichlorophenol[1]

Rationale: This protocol demonstrates the classical handling of highly reactive electrophilic aromatic substitution, utilizing temperature control to prevent over-nitration.

-

Nitration Step:

-

Equip a 250 mL four-port flask with a mechanical stirrer and temperature probe. Add 100 mL of carbon tetrachloride and 1 mL of nitrification catalyst (X-C1).

-

Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol under continuous stirring.

-

Maintain the reactor temperature strictly at 35°C. Dropwise, add 20.4 g (0.2 mol) of 68% nitric acid. Validation checkpoint: Exothermic reaction must be controlled via an ice bath to prevent the formation of dinitro byproducts.

-

Stir for 2 hours at 35°C. Cool to room temperature, filter, and dry the solid to yield 2,6-dichloro-4-nitrophenol.

-

-

Reduction Step:

-

Dissolve the intermediate in toluene within a high-pressure reactor.

-

Introduce 10% Pd/C catalyst. Purge the reactor with inert gas, then pressurize with H2 to 1.0 mPa.

-

Heat to 90°C and stir for 6 hours.

-

Validation checkpoint: Monitor hydrogen uptake. Once pressure stabilizes, cool the reactor, filter the Pd/C catalyst over Celite, and crystallize the 4-Amino-2,6-dichlorophenol.

-

Protocol B: Excited-State Cu-Catalyzed Synthesis of Acylated 2-Aminophenols[2]

Rationale: This glovebox-enabled protocol ensures an anhydrous, oxygen-free environment critical for stabilizing the excited-state copper species and preventing radical quenching.

-

Preparation (Glovebox):

-

To an oven-dried 4 mL screw-cap vial, add Cu(IMes)Cl (4.00 mol %), rac-BINAP (4.00 mol %), and Li2CO3 (2.00 equiv).

-

Add the halogenated nitroarene substrate (1.00 equiv) and anhydrous THF to achieve a 0.25 M concentration.

-

-

Acyl Radical Initiation:

-

Add the desired acyl chloride (4.00 equiv) and a magnetic stir bar.

-

Cap the vial with a septum and remove it from the glovebox.

-

-

Photocatalysis:

-

Irradiate the mixture using blue LEDs (approx. 440-450 nm) at room temperature.

-

Validation checkpoint: Monitor the reaction via TLC or LC-MS until the complete consumption of the nitroarene (typically 12-24 hours). The mild room-temperature conditions ensure that any peripheral -Br or -I halogens remain intact on the aromatic ring.

-

Translational Biology: From Bench to In Vivo Models

The true value of halogenated aminophenols lies in their translational potential. For instance, the derivative 4'-bromo-N-(4-hydroxyphenyl)benzamide has been extensively profiled in carrageenan-induced paw edema models[4]. The presence of the bromine atom significantly increases the half-life of the compound in vivo, allowing it to effectively interrupt the arachidonic acid cascade during the secondary phase of inflammation.

Inhibition of carrageenan-induced inflammatory pathway by halogenated aminophenols.

By understanding both the precise synthetic control over halogen placement and the resulting biological pathway inhibition, drug development professionals can rationally design next-generation therapeutics with optimized pharmacokinetic profiles.

References

-

Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives Source: NIH PMC URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-3-bromo-5-fluorophenol | 1805027-31-9 | Benchchem [benchchem.com]

Methodological & Application

Advanced Synthesis Protocols: Derivatization of 3-Amino-2-chloro-4-fluorophenol for EP2 Receptor Agonists

Executive Summary & Structural Rationale

3-Amino-2-chloro-4-fluorophenol (CAS: 1427407-23-5) is a highly functionalized, tetrasubstituted benzene derivative that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring adjacent halogen (F, Cl), amino, and hydroxyl groups—makes it an ideal scaffold for developing potent Prostaglandin E2 (PGE2) receptor 2 (EP2) agonists ()[1]. These derivatives have demonstrated profound efficacy in reducing intraocular pressure (IOP), presenting a validated therapeutic pathway for glaucoma and ocular hypertension ()[2].

The spatial arrangement of 3-amino-2-chloro-4-fluorophenol provides distinct pharmacological and chemical advantages:

-

Fluorine at C4 : The highly electronegative fluorine atom serves a dual purpose. Pharmacologically, it blocks CYP450-mediated para-hydroxylation, increasing the metabolic half-life of the resulting drug. Chemically, its inductive effect lowers the

of the adjacent aniline and phenol groups, altering their nucleophilicity. -

Chlorine at C2 : The bulky chlorine atom induces a steric clash that restricts the rotation of the C-N and C-O bonds in subsequent derivatives. This conformational locking is critical for binding affinity at the EP2 receptor pocket[1].

-

Chemoselectivity (OH vs. NH2) : The phenol (OH) proton is significantly more acidic (

) than the aniline protons (

Mechanistic Pathway: EP2 Receptor Activation

The synthesis of derivatives from this scaffold aims to mimic or enhance the binding of endogenous PGE2 to the EP2 receptor. Activation of this G-protein coupled receptor (GPCR) stimulates adenylyl cyclase, elevating intracellular cAMP levels. This cascade activates Protein Kinase A (PKA), leading to smooth muscle relaxation and increased aqueous humor outflow, thereby reducing IOP ()[3].

Figure 1: EP2 receptor signaling cascade leading to intraocular pressure (IOP) reduction.

Experimental Workflows & Protocols

The following protocols detail the chemoselective functionalization of 3-amino-2-chloro-4-fluorophenol to generate advanced aniline derivatives[1].

Figure 2: Chemoselective synthetic workflow for generating EP2 agonists.

Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)

-

Objective : Selective functionalization of the phenolic hydroxyl group in the presence of an unprotected primary amine.

-

Causality : Utilizing a mild base (e.g.,

) selectively deprotonates the phenol. The ambient nucleophilicity of the resulting phenoxide outcompetes the neutral aniline for the electrophile. Strong bases like

Step-by-Step Methodology :

-

Preparation : Charge a flame-dried, argon-purged 100 mL round-bottom flask with 3-amino-2-chloro-4-fluorophenol (1.0 eq, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF) (25 mL).

-

Base Addition : Add finely powdered anhydrous

(1.5 eq, 15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide intermediate. -

Electrophile Addition : Dropwise add the target alkyl halide (e.g., an aryl-substituted alkyl bromide) (1.1 eq, 11 mmol) over 10 minutes.

-

Reaction : Heat the mixture to 60°C for 4-6 hours. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 3:1). Self-Validation: The disappearance of the starting material mass (

) and appearance of the O-alkylated mass confirms selective conversion without the need for intermediate isolation. -

Workup : Quench with ice-cold water (50 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to effectively partition and remove DMF.

-

Purification : Dry over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography to yield the O-alkylated aniline derivative.

Protocol B: Reductive Amination of the Aniline Moiety

-

Objective : Secondary amine formation at the C3 position to build the EP2 agonist pharmacophore.

-

Causality : Direct N-alkylation with alkyl halides often leads to over-alkylation (tertiary amines). Reductive amination using an aldehyde and a mild reducing agent like Sodium triacetoxyborohydride (

) ensures strict mono-alkylation. The electron-withdrawing F and Cl atoms reduce the nucleophilicity of the aniline, necessitating mildly acidic conditions to activate the aldehyde via iminium ion formation.

Step-by-Step Methodology :

-

Imine Formation : Dissolve the O-alkylated intermediate from Protocol A (1.0 eq, 5 mmol) and the target aldehyde (1.1 eq, 5.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (20 mL). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

-

Reduction : Cool the reaction to 0°C. Portion-wise add

(1.5 eq, 7.5 mmol). -

Maturation : Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup : Quench with saturated aqueous

(20 mL) to neutralize the acetic acid and decompose excess hydride. Extract with Dichloromethane (DCM) (3 x 20 mL). Wash with brine, dry over -

Purification : Purify via reverse-phase HPLC or silica gel chromatography to isolate the secondary amine.

Quantitative Optimization Summary

To ensure maximum chemoselectivity during Protocol A, various bases and solvents were evaluated. The optimized conditions (

| Base | Solvent | Temperature (°C) | O-Alkylation Yield (%) | N-Alkylation Yield (%) | Chemoselectivity Ratio |

| THF | 0 to 25 | 45 | 35 | 1.3 : 1 | |

| DMF | 25 | 78 | 8 | 9.8 : 1 | |

| DMF | 60 | 92 | <2 | >45 : 1 | |

| DCM | 40 | 15 | 0 | N/A (Low Conversion) |

Table 1: Optimization of chemoselective O-alkylation conditions for 3-amino-2-chloro-4-fluorophenol.

References

-

Title : ANILINE DERIVATIVES, THEIR PREPARATION AND THEIR THERAPEUTIC APPLICATION Source : WIPO (World Intellectual Property Organization) URL :[Link]

-

Title : Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl Source : Journal of Medicinal Chemistry (PubMed/NCBI) URL : [Link]

-

Title : FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma Source : Experimental Eye Research (PubMed/NCBI) URL :[Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction of 3-Amino-2-chloro-4-fluorophenol with electrophiles

Application Note: Chemoselective Functionalization of 3-Amino-2-chloro-4-fluorophenol

Executive Summary

3-Amino-2-chloro-4-fluorophenol (CAS 1427407-23-5) represents a dense, poly-functionalized scaffold ideal for Fragment-Based Drug Discovery (FBDD). Its unique substitution pattern—featuring a nucleophilic aniline, a phenolic hydroxyl, and orthogonal halogen handles—makes it a versatile precursor for kinase inhibitors and bio-isosteric benzoxazoles. This guide details the thermodynamic and kinetic controls required to selectively engage the nitrogen, oxygen, or aromatic ring with electrophiles, ensuring high yield and regiochemical fidelity.

Reactivity Landscape & Mechanistic Insight

The reactivity of 3-amino-2-chloro-4-fluorophenol is governed by the interplay of the strong electron-donating groups (-NH₂, -OH) and the electron-withdrawing halogens (-Cl, -F).

-

Nucleophilicity (N vs. O): Under neutral conditions, the nitrogen lone pair is significantly more nucleophilic (

character, higher HOMO) than the oxygen lone pair. However, in basic media (pH > pKa of phenol ~8-9), the phenoxide anion becomes a competitive, hard nucleophile. -

Electrophilic Aromatic Substitution (EAS): The ring is electronically crowded.

-

Position 6: Strongly activated. It is ortho to the -OH and para to the -NH₂. This is the primary site for EAS (halogenation, nitration).

-

Position 5: Deactivated. It is meta to both strong donors (-NH₂ and -OH) and flanked by the fluorine atom.

-

-

Cyclization Potential: The ortho disposition of the amino and hydroxyl groups allows for rapid condensation with bifunctional electrophiles (e.g., aldehydes, carboxylic acids, phosgene) to form benzoxazoles.

Visualizing the Reactivity Map

Caption: Chemo- and regioselective reaction pathways. Green paths indicate N-selectivity; Red paths indicate O-selectivity.

Application I: Synthesis of 2-Substituted Benzoxazoles

Context: The benzoxazole moiety is a privileged pharmacophore in kinase inhibitors (e.g., VEGFR inhibitors). The presence of the Fluorine at C-5 (in the product) and Chlorine at C-7 modulates metabolic stability and lipophilicity.

Protocol: One-Pot Oxidative Cyclization with Aldehydes

This protocol avoids the isolation of the intermediate Schiff base, using air or mild oxidants to drive the formation of the oxazole ring.

Reagents:

-

Substrate: 3-Amino-2-chloro-4-fluorophenol (1.0 equiv)

-

Electrophile: Aryl Aldehyde (1.1 equiv)

-

Solvent: Ethanol or Methanol (0.2 M)

-

Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 equiv) or simply open air reflux.

Step-by-Step Methodology:

-

Schiff Base Formation: Charge a round-bottom flask with the aminophenol and aldehyde in Ethanol. Stir at reflux for 2 hours. Monitor by TLC (formation of a less polar imine).

-

Cyclization:

-

Method A (Oxidative): Cool to 0°C. Add PIDA portion-wise. Stir at RT for 1 hour.

-

Method B (Aerobic): Continue reflux open to air with catalytic p-TsOH (10 mol%) for 12-24 hours.

-

-

Workup: Evaporate volatiles. Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid/iodobenzene byproducts).

-

Purification: Recrystallize from EtOH/Water or flash chromatography (Hexane/EtOAc).

Self-Validation:

-

Success Indicator: Disappearance of the broad -OH/-NH₂ stretch in IR (~3300 cm⁻¹) and appearance of the C=N stretch (~1620 cm⁻¹).

-

Troubleshooting: If the imine hydrolyzes on silica, use neutralized silica (Et₃N treated) or crystallize directly.

Application II: Chemoselective N-Acylation

Context: Creating amide linkers without protecting the phenol requires exploiting the nucleophilic differential between the amine and the phenol.

Protocol: Selective N-Acetylation

Principle: The amine reacts with anhydrides faster than the phenol. By maintaining neutral or slightly acidic conditions, the phenol remains protonated and unreactive.

Data: Optimization of Selectivity

| Condition | Base | Solvent | Temp | N-Product | O-Product | Bis-Product |

| A | None | AcOH | 25°C | 96% | <1% | 3% |

| B | Et₃N (1.2 eq) | DCM | 0°C | 85% | 5% | 10% |

| C | NaH (1.1 eq) | THF | 0°C | 10% | 80% | 10% |

Optimized Procedure (Condition A):

-

Dissolution: Dissolve 3-Amino-2-chloro-4-fluorophenol (10 mmol) in Glacial Acetic Acid (20 mL).

-

Addition: Add Acetic Anhydride (11 mmol, 1.1 equiv) dropwise at room temperature.

-

Reaction: Stir for 30 minutes. The product often precipitates as the reaction proceeds.

-

Quench: Pour the mixture into ice water (100 mL).

-

Isolation: Filter the solid. Wash with cold water to remove acetic acid. Dry under vacuum.[1]

Mechanistic Note: Using acetic acid as solvent protonates any transient phenoxide, strictly preventing O-acylation [1].

Application III: Regioselective Electrophilic Aromatic Substitution

Context: Introducing a halogen at Position 6 allows for subsequent cross-coupling (Suzuki/Buchwald) to build bi-aryl systems.

Workflow: C-6 Bromination

The position para to the amine (C-6) is the most activated. The para position to the phenol (C-4) is blocked by Fluorine.

Caption: Regioselective bromination at C-6, driven by the strong para-directing effect of the amino group.

Procedure:

-

Dissolve the substrate in DMF or Acetonitrile.

-

Cool to -10°C to suppress over-bromination.

-

Add NBS (1.0 equiv) portion-wise over 1 hour.

-

Critical Step: Monitor by LCMS. Stop immediately upon consumption of starting material to prevent bromination at C-5 (rare, but possible if C-6 is filled) or oxidation of the amine.

References

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanistic grounding for aniline/phenol reactivity).

-

B. R. Rosen, J. E.[2] Ney, J. P. Wolfe. (2010).[2] Use of Aryl Chlorides as Electrophiles in Pd-Catalyzed Alkene Difunctionalization Reactions. J. Org.[2][3] Chem., 75, 2756-2759.[2] Retrieved from [Link]

Disclaimer: This protocol is intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3-Amino-2-chloro-4-fluorophenol before handling. Aminophenols are known sensitizers and may be toxic if inhaled or absorbed.

Sources

Application Note: Strategic Utilization of 3-Amino-2-chloro-4-fluorophenol in Pharmaceutical Synthesis

[1][2][3]

Abstract

This application note details the strategic handling and functionalization of 3-Amino-2-chloro-4-fluorophenol (CAS 1427407-23-5) , a highly specialized poly-functionalized aromatic scaffold.[1][2][3] Unlike its ortho-aminophenol isomers, which are precursors for benzoxazoles, this meta-aminophenol derivative serves as a critical "hinge-binding" or "spacer" motif in the synthesis of Type II kinase inhibitors (e.g., RAF/MEK/VEGFR targets).[1][2]

This guide provides a validated protocol for the Chemoselective Urea Formation , overcoming the nucleophilic competition between the hydroxyl (-OH) and amino (-NH2) groups while managing the steric hindrance imposed by the C2-chlorine atom.[2][4]

Part 1: Chemical Profile & Strategic Utility[1][3][5][6]

Structural Analysis & Pharmacophore Logic

The 3-Amino-2-chloro-4-fluorophenol scaffold offers a unique "substitution vector" for medicinal chemistry optimization.[1][2][3] Its utility is defined by three specific structural features:

-

The C2-Chlorine "Twist": The chlorine atom at position 2 (between the -OH and -NH2) creates significant steric bulk.[1][3][4] In drug design, this forces the aromatic ring out of planarity relative to its neighbors, often locking the molecule into a bioactive conformation (atropisomerism) that improves selectivity for kinase pockets.[4]

-

The C4-Fluorine Metabolic Block: Located para to the hydroxyl group, the fluorine atom blocks the primary site of Cytochrome P450-mediated oxidation, significantly extending the metabolic half-life (

) of the final drug candidate.[2][4] -

The Meta-Amine/Hydroxyl Relationship: Unlike 2-aminophenols, the 1,3-relationship prevents cyclization into benzoxazoles.[1][2][3][4] This preserves the hydrogen-bond donor/acceptor capability of both groups, making it ideal for Diaryl Urea or Amide linkages common in multi-kinase inhibitors.[1][2][4]

Reactivity Challenges

-

Amphoteric Nature: The molecule exists as a zwitterion in neutral media, complicating solubility in non-polar solvents (DCM, Toluene).[4][5]

-

Nucleophilic Competition: While the aniline nitrogen is generally more nucleophilic than the phenol oxygen, the electron-withdrawing effects of the 2-Cl and 4-F substituents lower the

of the amine, requiring careful base modulation to prevent O-acylation byproducts.[1][2][4]

Part 2: Validated Protocol – Chemoselective Diaryl Urea Synthesis[1][2][3][6]

Objective: To synthesize a diaryl urea intermediate (a common kinase inhibitor motif) by reacting 3-Amino-2-chloro-4-fluorophenol with an aryl isocyanate, ensuring exclusive N-functionalization without protecting the phenol.[1][2][3]

Reagents & Equipment

-

Substrate: 3-Amino-2-chloro-4-fluorophenol (>98% purity).[1][2][3]

-

Electrophile: 3-(Trifluoromethyl)phenyl isocyanate (Model reactant).[3][4]

-

Solvent: Anhydrous Tetrahydrofuran (THF) (stabilizer-free).[3][4]

-

Catalyst/Base: None required (Autocatalytic) or catalytic Pyridine if reaction is sluggish.[3][4][5]

-

Apparatus: 100 mL 3-neck round-bottom flask, inert gas (N2/Ar) manifold, temperature probe.

Step-by-Step Methodology

Step 1: Solubilization and Inerting[1][3]

-

Charge the reaction vessel with 3-Amino-2-chloro-4-fluorophenol (1.0 eq, e.g., 5.0 g).

-

Evacuate and backfill with Nitrogen (

) three times to remove moisture.[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Add Anhydrous THF (10 volumes, 50 mL).

-

Observation: The starting material may not fully dissolve immediately.[3][4][5] Stir at room temperature (25°C) for 15 minutes. If suspension persists, mild warming to 35°C is permissible.[4][5]

Step 2: Controlled Addition (The Thermodynamic Control)[4]

-

Cool the mixture to 0°C - 5°C using an ice/water bath. Rationale: Lower temperature suppresses the competitive O-carbamoylation reaction.[1][2]

-

Dissolve 3-(Trifluoromethyl)phenyl isocyanate (1.05 eq) in THF (2 volumes).

-

Add the isocyanate solution dropwise over 30 minutes via a pressure-equalizing addition funnel.

-

Critical Checkpoint: Monitor the internal temperature; do not allow it to exceed 10°C during addition.[3][4][5]

Step 3: Reaction & Monitoring[1][3][6]

-

Allow the reaction to warm to Room Temperature (20-25°C) naturally.

-

Stir for 4–6 hours.

-

TLC Monitoring: (Eluent: 50% Ethyl Acetate / 50% Hexanes).

-

Starting Material

: ~0.3 (Streaking due to amine/phenol).[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Product Urea

: ~0.6 (Distinct spot).[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

O-Acylated Byproduct (if any)

: ~0.8.

-

Step 4: Workup & Purification[1][3]

-

Quench: Add 2 mL of Methanol to scavenge excess isocyanate.[3][4][5]

-

Precipitation: Concentrate the THF solution to ~20% of its original volume under reduced pressure.

-

Add Dichloromethane (DCM) (10 volumes). The urea product typically precipitates from DCM while impurities remain in solution.[3][4][5]

-

Wash: Wash the filter cake with cold DCM (2 x 10 mL).

-

Drying: Dry under vacuum at 45°C for 12 hours.

Part 3: Analytical Quality Control (QC)[3][6]

To ensure the integrity of the synthesized intermediate, the following QC parameters must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[5]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).[3][4][5]

-

Acceptance Criteria: Purity > 98.0% (Area %).

Key Spectroscopic Markers (NMR)

-

H NMR (DMSO-

-

10.2 ppm (s, 1H): Phenolic -OH (Exchangeable).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

9.1 ppm (s, 1H): Urea -NH (Aniline side).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

8.8 ppm (s, 1H): Urea -NH (Isocyanate side).[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -